molecular formula C11H10ClNO2 B1524210 Ethyl 7-chloro-1H-indole-3-carboxylate CAS No. 1260757-13-8

Ethyl 7-chloro-1H-indole-3-carboxylate

Cat. No. B1524210
M. Wt: 223.65 g/mol
InChI Key: OEHWMSNKVGVIGD-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-1H-indole-3-carboxylate is a chemical compound with the CAS Number: 1260757-13-8 . It has a molecular weight of 223.66 and its IUPAC name is ethyl 7-chloro-1H-indole-3-carboxylate .


Molecular Structure Analysis

The Inchi Code for Ethyl 7-chloro-1H-indole-3-carboxylate is 1S/C11H10ClNO2/c1-2-15-11(14)8-6-13-10-7(8)4-3-5-9(10)12/h3-6,13H,2H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 7-chloro-1H-indole-3-carboxylate are not detailed in the retrieved data, indole derivatives are known to be involved in a variety of chemical reactions .


Physical And Chemical Properties Analysis

Ethyl 7-chloro-1H-indole-3-carboxylate is a powder . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Transformation

  • Chemical Synthesis : Research on indole derivatives, including compounds similar to Ethyl 7-chloro-1H-indole-3-carboxylate, has focused on synthetic pathways to produce various indole-based structures. For example, the treatment of indol-2(3H)-ones with ethyl chloroformate and triethylamine produces ethyl 3-(ethynyl)-2-(ethoxy-carbonyloxy)indole-1-carboxylates, highlighting a method to synthesize substituted indole derivatives (Beccalli et al., 1994).
  • Friedel-Crafts Acylation : The Friedel-Crafts acylation of ethyl indole-2-carboxylate demonstrates the regioselectivity and the influence of reaction conditions on product distribution, offering insights into acyl group insertion at different positions on the indole ring (Murakami et al., 1988).

Mechanistic Insights

  • Carbomethylation Reactions : Studies on the carbomethylation of arylacrylamides leading to 3-ethyl-3-substituted indolin-2-one by cascade radical addition/cyclization provide a glimpse into the diverse reactivity of ethyl-containing indole derivatives under radical conditions (Dai et al., 2014).
  • CO2 Fixation : A novel synthesis involving the cyclization of 2-ethynylanilines followed by CO2 fixation at the 3-position of the indole ring without the need for transition metal catalysts highlights an environmentally friendly approach to synthesizing carboxylated indoles (Inamoto et al., 2012).

Applications in Bioconjugation

  • Amide Formation Mechanism : Understanding the mechanism of amide formation in bioconjugation using carbodiimide in aqueous media can provide insights into the chemical modification of indole derivatives for biological applications (Nakajima & Ikada, 1995).

Safety And Hazards

The safety information available indicates that Ethyl 7-chloro-1H-indole-3-carboxylate has a GHS07 pictogram, with the signal word "Warning" . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

ethyl 7-chloro-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-2-15-11(14)8-6-13-10-7(8)4-3-5-9(10)12/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHWMSNKVGVIGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-chloro-1H-indole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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